Bis(2-methylindenyl)zirconiumdichloride

Description

Significance of Group 4 Metallocene Complexes in Catalysis

Group 4 (Titanium, Zirconium, and Hafnium) metallocene complexes are of paramount importance in the field of catalysis, having revolutionized polymer chemistry. youtube.comresearchgate.net When activated by a cocatalyst, such as methylaluminoxane (B55162) (MAO), these complexes form highly active cationic alkyl species that are potent catalysts for olefin polymerization. rsc.org Their significance stems from several key advantages over traditional Ziegler-Natta or Phillips catalysts:

High Activity: Group 4 metallocene catalysts can be orders of magnitude more active than conventional systems. acs.org

Single-Site Nature: Unlike heterogeneous traditional catalysts, metallocenes behave as "single-site" catalysts. This uniformity allows for the production of polymers with narrow molecular weight distributions (MWD, with Mw/Mn values close to 2), leading to materials with consistent and predictable properties. acs.orgnih.gov

Stereochemical Control: The rigid and well-defined geometry of metallocene complexes, particularly bridged (ansa-metallocenes), allows for precise control over the polymer's stereochemistry. youtube.com This enables the synthesis of stereospecific polymers like isotactic and syndiotactic polypropylene (B1209903), which have distinct and valuable material properties. acs.org

Tailored Polymer Architectures: By systematically modifying the ligand framework—for instance, by changing substituents on the rings or introducing bridges—researchers can fine-tune the electronic and steric environment around the metal center. youtube.com This provides the ability to produce a wide array of polyolefins with tailored properties, including previously inaccessible materials. rsc.org

These attributes have established Group 4 metallocenes as a versatile and powerful class of catalysts, driving significant advancements in materials science and industrial polymer production. rsc.org

Historical Development and Evolution of Indenyl Zirconium Systems

The development of indenyl zirconium systems evolved from the foundational research on cyclopentadienyl (B1206354) (Cp) analogues like bis(cyclopentadienyl)zirconium dichloride. nih.govchemicalbook.com While Cp-based metallocenes were revolutionary, researchers sought to modify the ligand framework to further enhance catalytic performance. The substitution of a cyclopentadienyl ligand with an indenyl ligand (a cyclopentadienyl ring fused to a benzene (B151609) ring) led to the discovery of the "Indenyl Effect". wikipedia.orgnih.gov

The indenyl effect, first systematically studied in the late 1960s, describes the significant rate acceleration observed in associative substitution reactions of indenyl metal complexes compared to their cyclopentadienyl counterparts. wikipedia.orgnih.gov This acceleration is attributed to the ability of the indenyl ligand to undergo a haptotropic rearrangement from an η5-coordination mode to an η3-mode during the reaction mechanism. This slippage opens a coordination site on the metal center, facilitating the associative pathway and lowering the activation energy for ligand substitution. wikipedia.orgacs.org For instance, the SN2 replacement of a carbonyl (CO) ligand in an indenyl rhodium complex was found to be 108 times faster than in the analogous cyclopentadienyl complex. wikipedia.org

This discovery spurred extensive investigation into indenyl complexes of Group 4 metals, particularly zirconium. researchgate.net Researchers found that incorporating indenyl ligands could profoundly impact polymerization activity and the properties of the resulting polymers. The orientation of the indenyl ligands gives rise to racemic and meso diastereomers, which exhibit different symmetries and catalytic behaviors, particularly in stereoselective polymerization. nih.govresearchgate.net Further modifications, such as adding substituents to the indenyl rings (as in bis(2-methylindenyl)zirconium dichloride) or linking the two indenyl ligands with a bridge (ansa-metallocenes), provided even greater control over the catalyst's structure and function. researchgate.net

Definition and Foundational Importance of Bis(2-methylindenyl)zirconiumdichloride in Organometallic Research

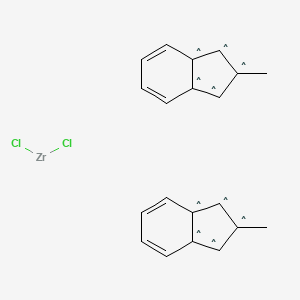

This compound is a specific type of unbridged bis(indenyl) metallocene. Its structure consists of a central zirconium(IV) ion coordinated to two chloride ligands and two η5-2-methylindenyl ligands. The placement of the methyl group on the five-membered ring of the indenyl system is a key structural feature.

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₈Cl₂Zr |

| Molecular Weight | 420.49 g/mol cymitquimica.comjk-sci.com |

| Appearance | Yellow powder cymitquimica.comjk-sci.com |

| Synonyms | Dichlorobis(2-methylindenyl)zirconium(IV) cymitquimica.com |

The foundational importance of this compound in organometallic research lies in its role as a model system for studying the influence of ligand substitution on polymerization catalysis. The introduction of the methyl group at the 2-position of the indenyl ligand has a notable effect on the catalyst's performance. Research has shown that the nature of such alkyl substituents strongly influences the catalytic activity, particularly for propylene (B89431) polymerization. researchgate.net

When activated with MAO, bis(2-methylindenyl)zirconium dichloride systems have been studied for olefin polymerization. The methyl substituent's electronic and steric properties affect the rate of monomer insertion and the stereochemistry of the resulting polymer chain. For example, in propylene polymerization, the rate was found to decrease in the order of the 2-alkyl substituent as follows: Methyl > Ethyl > Isopropyl. researchgate.net This demonstrates the sensitivity of the catalytic activity to even subtle changes on the indenyl ligand.

The compound exists as a mixture of rac and meso diastereomers, which can be challenging to separate in unbridged systems. iaea.org These isomers have different symmetries (C₂ for rac and Cₛ for meso) and typically lead to polymers with different tacticities. The study of such unbridged substituted indenyl systems provides fundamental insights into the factors controlling stereoselectivity in polymerization, complementing the vast research on more rigid bridged ansa-metallocenes. researchgate.net

| Catalyst System | Observation | Reference |

|---|---|---|

| Bis(2-alkylindenyl)zirconium dichloride/MAO | The rate of propylene polymerization is highly dependent on the nature of the 2-alkyl group. | researchgate.net |

| (2-MeInd)₂ZrCl₂/MAO | Showed the highest polymerization rate compared to ethyl and isopropyl analogues. | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C20H18Cl2Zr |

|---|---|

Molecular Weight |

420.5 g/mol |

InChI |

InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

UMGXSDYCWBYUML-UHFFFAOYSA-L |

Canonical SMILES |

C[C]1[CH][C]2C=CC=C[C]2[CH]1.C[C]1[CH][C]2C=CC=C[C]2[CH]1.Cl[Zr]Cl |

Origin of Product |

United States |

Structural Characterization and Stereochemical Analysis of Bis 2 Methylindenyl Zirconiumdichloride

Solution-State Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

In the solution state, the structure and dynamics of Bis(2-methylindenyl)zirconiumdichloride are effectively probed by ¹H and ¹³C NMR spectroscopy. The spectra provide evidence for the free rotation of the 2-methylindenyl ligands around the zirconium center at ambient temperatures. This rotation is a key feature of unbridged bis(indenyl) metallocenes and influences their catalytic activity.

Analysis of the NMR spectra allows for the assignment of resonances to the specific protons and carbons of the 2-methylindenyl ligand. The chemical shifts of the methyl protons and the protons on the five- and six-membered rings of the indenyl ligand are characteristic of the electronic environment created by the zirconium metal center. Variable temperature NMR studies on similar bis(2-alkylindenyl)zirconium dichloride complexes have shown that even at low temperatures (down to 193 K), the rotation of the indenyl ligands could not be frozen on the NMR timescale, indicating a low rotational barrier. This rapid rotation leads to a time-averaged spectrum, which may mask the presence of distinct racemic and meso isomers in solution.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Methyl Group (CH₃) | Data not available in search results | Data not available in search results |

| Indenyl Ring Protons | Data not available in search results | Data not available in search results |

| Indenyl Ring Carbons | Data not available in search results | Data not available in search results |

| Interactive Data Table 1: NMR Spectral Data for this compound. (Note: Specific chemical shift values were not available in the provided search results). |

Solid-State Structural Determination by X-ray Crystallography

While specific X-ray crystallographic data for this compound was not found in the available search results, the solid-state structures of numerous closely related bis(indenyl)zirconium dichloride complexes have been extensively studied. These studies provide a strong basis for understanding the expected molecular geometry and conformational isomerism of the title compound.

Analysis of Molecular Geometry and Coordination Environment

The zirconium atom in bis(indenyl)zirconium dichlorides typically exhibits a distorted tetrahedral geometry. It is coordinated to the centroids of the two five-membered rings of the indenyl ligands and two chlorine atoms. The indenyl ligands are η⁵-coordinated to the zirconium center, meaning that all five carbon atoms of the cyclopentadienyl (B1206354) fragment of the indenyl system are bonded to the metal.

Key geometric parameters that define the coordination environment include the Zr-Cl bond lengths and the Cl-Zr-Cl bond angle, as well as the distance from the zirconium atom to the centroids of the indenyl ligands (Zr-Cp_centroid) and the angle formed by the two centroids and the zirconium atom (Cp_centroid-Zr-Cp_centroid). For comparison, in the parent bis(indenyl)zirconium dichloride, the average Zr-Cl bond length is approximately 2.43 Å, and the Cl-Zr-Cl bond angle is around 96°.

| Parameter | Expected Value Range |

| Zr-Cl Bond Length | ~ 2.42 - 2.45 Å |

| Cl-Zr-Cl Bond Angle | ~ 95 - 100° |

| Zr-Cp_centroid Distance | ~ 2.20 - 2.25 Å |

| Cp_centroid-Zr-Cp_centroid Angle | ~ 125 - 130° |

| Interactive Data Table 2: Expected Molecular Geometry Parameters for this compound based on related structures. |

Investigation of Conformational Isomerism (racemic vs. meso)

Unbridged bis(indenyl) metallocenes like this compound can exist as two diastereomers: a chiral racemic (rac) form and an achiral meso form. These isomers arise from the relative orientation of the two indenyl ligands with respect to each other. In the solid state, these isomers can often be separated by fractional crystallization and are distinguishable by spectroscopic and crystallographic methods.

The synthesis of such complexes typically yields a mixture of the rac and meso isomers. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the indenyl ligands. For many applications, particularly in stereospecific olefin polymerization, the separation of the desired isomer is crucial.

Ligand Conformation and its Direct Influence on Metallocene Architecture

The presence of the methyl group at the 2-position of the indenyl ligand introduces steric bulk that can influence the rotational barrier of the ligands and the relative stability of the rac and meso isomers. While electronic factors of the alkyl substituents also play a role, steric hindrance is a dominant factor in determining the catalytic behavior of these metallocenes in processes like propylene (B89431) polymerization.

Electronic Structure and Redox Properties of the Zirconium Metal Center

The electronic structure of this compound is characterized by a zirconium(IV) metal center. The indenyl ligand, being a cyclopentadienyl derivative, is a strong electron donor, which influences the electron density at the zirconium center. This electronic environment is a key determinant of the compound's reactivity, particularly its Lewis acidity and its ability to act as a catalyst precursor.

Catalytic Performance of Bis 2 Methylindenyl Zirconiumdichloride in Olefin Polymerization

Homopolymerization Reactions of Alpha-Olefins

The performance of Bis(2-methylindenyl)zirconiumdichloride in the homopolymerization of simple alpha-olefins like ethylene (B1197577) and propylene (B89431) reveals distinct characteristics influenced by the ligand framework.

While detailed quantitative data for the homopolymerization of ethylene using this compound is not extensively available in publicly accessible literature, comparative studies with related catalysts provide some context. Research on various bis(2-alkylindenyl)zirconium dichloride systems suggests that the nature of the alkyl substituent has a more pronounced effect on the polymerization of propylene than on ethylene. This implies that while the 2-methyl substituent is critical for stereocontrol in propylene polymerization, its impact on the rate of ethylene insertion may be less significant compared to other factors like polymerization temperature and pressure.

Further research is needed to quantify the specific activity, molecular weight, and polydispersity of polyethylene (B3416737) produced with this catalyst system under various conditions.

In the homopolymerization of propylene, this compound has demonstrated notable performance, particularly when compared to analogues with different alkyl groups at the 2-position. When activated with MAO, this catalyst system is effective in producing elastomeric polypropylene (B1209903).

A comparative study involving bis(2-alkylindenyl)zirconium dichloride catalysts (where alkyl = methyl, i-propyl, n-butyl, benzyl, and cyclohexyl) found that the rate of propylene polymerization was highest with the 2-methyl substituted catalyst. The observed order of activity was:

(2-MeInd)₂ZrCl₂ > (2-n-BuInd)₂ZrCl₂ > (2-CyInd)₂ZrCl₂ > (2-i-PrInd)₂ZrCl₂ > (2-BzInd)₂ZrCl₂.

Furthermore, this compound produced polypropylene with the highest molecular weight among the catalysts tested. The molecular weight of the resulting polymer was also found to increase as the polymerization temperature was decreased. The stereoselectivity, indicated by the [mmmm] pentad fraction, is a crucial factor for the mechanical properties of the resulting polypropylene. While the polypropylene produced by the benzyl-substituted analogue showed a higher [mmmm] fraction, its significantly lower molecular weight resulted in inferior mechanical properties. This highlights the excellent balance of high activity and high molecular weight achieved by the 2-methyl substituted catalyst.

Table 1: Propylene Homopolymerization Performance of Bis(2-alkylindenyl)zirconium Dichloride Catalysts Note: Specific quantitative data from the cited study is not available. This table illustrates the expected data format based on the research findings.

| Catalyst | Polymerization Activity | Molecular Weight ( g/mol ) | [mmmm] Pentad |

|---|---|---|---|

| Bis(2-methyl indenyl)zirconiumdichloride | Highest | Highest | Data not available |

| Bis(2-n-butylindenyl)zirconiumdichloride | High | High | Data not available |

| Bis(2-cyclohexylindenyl)zirconiumdichloride | Medium | Medium | Data not available |

| Bis(2-i-propylindenyl)zirconiumdichloride | Low | Medium | Data not available |

Copolymerization with Alpha-Olefins and Non-Conjugated Dienes

The catalytic system derived from this compound is also effective in copolymerization reactions, allowing for the incorporation of other olefins and dienes into a polyethylene or polypropylene backbone, thereby modifying the polymer's properties.

Information regarding the specific performance of this compound in the copolymerization of ethylene with alpha-olefins like 1-hexene (B165129) is limited in available literature. Studies on similar bridged and unbridged bis(indenyl) systems are common, but direct data for this compound is scarce. The performance in such copolymerizations would depend on the relative reactivity ratios of ethylene and the alpha-olefin comonomer at the catalytic site, which is influenced by the steric and electronic environment created by the 2-methylindenyl ligands.

The copolymerization of ethylene with non-conjugated dienes using the this compound/MAO catalyst system has been a subject of specific research. This process is of interest for producing ethylene-propylene-diene monomer (EPDM) type elastomers or for introducing reactive sites along a polyolefin chain.

When a non-conjugated diene is used as a comonomer, several reaction pathways are possible after the first double bond is inserted into the growing polymer chain. The pendant second double bond can either remain unreacted, be incorporated into another polymer chain leading to crosslinking, or react intramolecularly to form a cyclic structure along the polymer backbone. The specific architecture of the resulting polymer is highly dependent on the diene structure, its concentration, and the polymerization conditions. The catalyst's ligand structure plays a crucial role in steering the reaction towards one of these pathways.

Table 2: Ethylene/Non-Conjugated Diene Copolymerization Results Note: Specific quantitative data from the referenced study, "Copolymerization of ethylene/nonconjugated dienes over a Bis(2-methyl indenyl) zirconium dichloride/methylaluminoxane (B55162) catalyst system," is not publicly available. This table represents the type of data expected from such research.

| Diene Comonomer | Diene Feed Ratio | Catalyst Activity | Diene Incorporation (%) | Polymer Architecture |

|---|---|---|---|---|

| e.g., 1,5-Hexadiene (B165246) | Data not available | Data not available | Data not available | e.g., Cyclization, Crosslinking |

The structure of the comonomer has a significant impact on its rate of incorporation and the resulting polymer microstructure. In ethylene/alpha-olefin copolymerization, steric hindrance at the catalytic site generally leads to a lower incorporation rate for bulkier alpha-olefins. The 2-methyl group on the indenyl ligand contributes to the steric environment around the zirconium center, influencing this selectivity.

In the case of ethylene/diene copolymerization, the length and structure of the diene influence the propensity for cyclization versus crosslinking. For instance, shorter dienes like 1,5-hexadiene are more likely to undergo intramolecular cyclization to form five-membered rings, while longer dienes like 1,7-octadiene (B165261) may have a higher chance of acting as a crosslinking agent by being incorporated into two different polymer chains. The sequence distribution (i.e., whether the comonomer units are incorporated randomly, alternately, or in blocks) is also governed by the catalyst's characteristics and the relative reactivities of the monomers.

Role and Effects of Co-Catalyst Systems

The activation of this compound is a critical step in forming the catalytically active species for olefin polymerization. This is typically achieved through the use of a co-catalyst, which transforms the neutral metallocene precursor into a cationic species capable of initiating and propagating the polymer chain.

Activation with Methylaluminoxane (MAO) and its Derivatives

Methylaluminoxane (MAO) is the most extensively studied and commercially utilized co-catalyst for activating metallocene catalysts like this compound. The interaction between the zirconocene (B1252598) dichloride and MAO is complex, involving alkylation of the zirconium center and abstraction of a chloride ligand to generate a catalytically active cationic zirconium species. This process creates a vacant coordination site on the zirconium atom, which is essential for the coordination and subsequent insertion of olefin monomers.

Research on various bis(2-alkylindenyl)zirconium dichloride/MAO systems for propylene polymerization has shown that the nature of the alkyl substituent significantly influences the catalytic activity. Among the studied catalysts, Bis(2-methylindenyl)zirconium dichloride demonstrated the highest rate of propylene polymerization, indicating a favorable electronic and steric environment conferred by the methyl group on the indenyl ligand. researchgate.net

Exploration of Alternative Activating Agents

While MAO is a highly effective activator, its high cost and the large excess required have prompted research into alternative activating agents. These alternatives often fall into the category of bulky, non-coordinating or weakly-coordinating anions, which can stabilize the cationic zirconium center without strongly binding to it, thus preserving its catalytic activity.

Examples of alternative activators for metallocene catalysts include borate (B1201080) compounds such as triphenylcarbenium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph3C][B(C6F5)4]) and tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). These activators, often used in conjunction with a trialkylaluminum scavenger, can generate the active cationic species at much lower molar ratios to the zirconium complex compared to MAO. For instance, in the polymerization of various α-olefins using a dimethylsilylenebis(2,3,5-trimethyl-cyclopentadienyl)zirconium dichloride catalyst, co-catalyst systems based on triethylaluminium/triphenylcarbenium tetrakis(pentafluorophenyl)borate and triisobutylaluminium/triphenylcarbenium tetrakis(pentafluorophenyl)borate have been successfully employed. elsevierpure.com The exploration of such activators for this compound holds the potential for more cost-effective and efficient polymerization processes.

Influence of Reaction Conditions on Catalytic Efficiency and Polymerization Kinetics

The efficiency and kinetics of olefin polymerization catalyzed by this compound are highly sensitive to the reaction conditions. Careful optimization of parameters such as temperature, pressure, and the choice of solvent is essential to maximize catalyst performance and control polymer properties.

Temperature and Pressure Optimization

Temperature plays a dual role in olefin polymerization. An increase in temperature generally leads to an increase in the rate of polymerization due to higher kinetic energy. However, excessively high temperatures can lead to catalyst deactivation and an increase in chain transfer reactions, which can limit the molecular weight of the resulting polymer. For propylene polymerization using bis(2-alkylindenyl)zirconium dichloride catalysts, it has been observed that the molecular weight of the polypropylene produced increases as the polymerization temperature decreases. researchgate.net This highlights the importance of finding an optimal temperature that balances high catalytic activity with the desired polymer characteristics.

Monomer pressure is another critical parameter that directly influences the polymerization rate by affecting the concentration of the monomer available at the catalytic active sites. In ethylene polymerization with a related meso-bis(indenyl)zirconium dichloride system, an increase in ethylene pressure was found to slightly reduce the incorporation of ethyl branches in the polymer chain. mdpi.comnih.gov This indicates that pressure can not only affect the rate of polymerization but also the microstructure of the resulting polymer.

The following table, based on a study of a similar bis(indenyl)zirconium dichloride system for ethylene/1-hexene copolymerization, illustrates typical reaction conditions that can serve as a starting point for optimizing the performance of this compound. nih.gov

| Parameter | Value |

| Solvent | Heptane |

| Zirconium Concentration | 10 µM |

| Al(MAO):Zr Ratio | 1000 |

| Temperature | 70 °C |

| Ethylene Pressure | 15 bar |

| Reaction Time | 15 min |

This data is for a related bis(indenyl)zirconium dichloride and is provided for illustrative purposes.

Solvent Effects on Catalyst Stability and Activity

The choice of solvent can have a significant impact on the stability and activity of the this compound catalyst system. The solvent's polarity and coordinating ability can influence the formation and stability of the active cationic species, as well as the solubility of the monomer and the resulting polymer.

Commonly used solvents for olefin polymerization with metallocene catalysts include aliphatic and aromatic hydrocarbons such as heptane, toluene (B28343), and hexane. These non-polar solvents are generally preferred as they are poor coordinating agents and are less likely to interfere with the catalytic process. For instance, in the polymerization of propylene with bis(2-phenylindenyl)zirconium dichloride/MAO, toluene was used as the reaction medium. researchgate.net The stability of the catalyst in a non-polar solvent like n-hexane has been supported by theoretical calculations for similar zirconocene dichlorides, which predict higher stability in n-hexane compared to more polar environments. acs.org The interaction between the solvent and the catalyst system can affect ion-pair formation and separation, which in turn influences catalytic performance. Therefore, the selection of an appropriate solvent is a key factor in achieving optimal results in olefin polymerization with this compound.

Structure Activity Relationships Sar in Bis 2 Methylindenyl Zirconiumdichloride Catalysis

Impact of Indenyl Ligand Substitution on Catalytic Properties

The substitution pattern on the indenyl rings of zirconocene (B1252598) complexes is a key determinant of their catalytic behavior. The position, size, and electronic nature of substituents directly modulate the reactivity of the zirconium center.

Effects of Methyl Substitution at Position 2

The placement of a methyl group at the 2-position of the indenyl ligand, as in bis(2-methylindenyl)zirconium dichloride, has a distinct impact on catalytic activity compared to substitution at other positions. Research comparing 1-substituted and 2-substituted bis(indenyl)zirconium dichloride metallocenes in ethene polymerization has shown that 1-substituted catalysts are generally more active than their 2-substituted counterparts. researchgate.netresearchgate.net This difference in activity tends to increase as the size of the substituent group grows. researchgate.netresearchgate.net

Studies indicate that all 2-isomers, including those with silyl (B83357) substituents, exhibit lower polymerization activities than the unsubstituted bis[indenyl]zirconium dichloride system when activated with methylaluminoxane (B55162) (MAO). researchgate.net The steric hindrance introduced by substituents at the 2-position can influence the approach of the monomer to the active site, thereby affecting the rate of polymerization. wits.ac.za

Influence of Substituents at Other Indenyl Positions (e.g., 4-aryl, amino groups)

Substituting the indenyl ligand at positions other than 2 introduces further variations in catalytic properties. For instance, the introduction of a phenyl group at the 4-position, in conjunction with a methyl group at the 2-position, has been studied in catalysts like rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2. mdpi.comresearchgate.net This complex, featuring both methyl and phenyl groups, is noted for its structural stability. mdpi.comresearchgate.net Similarly, zirconocene complexes with a 2-methyl-4-(4-tert-butylphenyl)indenyl ligand have been synthesized and investigated. mdpi.comajou.ac.kr

Furthermore, the incorporation of heteroatoms, such as in 2-phosphorus-substituted indenyl ligands, has been explored to create functionalized zirconocene complexes. figshare.com These modifications can alter the electronic properties of the ligand and its coordination to the zirconium center, offering pathways to fine-tune the catalyst's performance.

Correlation between Substituent Electronic and Steric Properties and Zirconium Center Reactivity

A clear correlation exists between the electronic and steric characteristics of the substituents on the indenyl ligand and the reactivity of the zirconium center.

Steric Effects: Steric hindrance plays a crucial role. For a series of [2–R-Ind]2ZrCl2 metallocenes, polymerization activity was found to decrease as the size of the substituent (R) increases. wits.ac.za This suggests that bulky substituents can impede the polymerization process. However, an optimal ligand size can sometimes be beneficial, protecting the active polymerization site from deactivation processes. wits.ac.za If the substituent becomes too bulky (e.g., tBu), a drastic drop in activity is observed. wits.ac.za The greater steric protection afforded by substituents at the 1-position is thought to contribute to the higher activity of 1-substituted metallocenes compared to their 2-substituted analogues. wits.ac.za

Electronic Effects: The electronic attributes of substituents also significantly influence catalytic behavior. wits.ac.za The so-called "indenyl effect" describes the enhanced reactivity observed in indenyl complexes compared to their cyclopentadienyl (B1206354) counterparts, which is often attributed to the electronic flexibility of the indenyl ligand. nih.govrsc.org This effect can arise from an increased electrophilicity of the metal center, which facilitates reactions like olefin insertion. researchgate.net In some cases, electronic factors can override steric considerations; for example, a SiMe3-substituted catalyst shows much higher activity than its similarly sized tBu analogue, highlighting the role of electronic properties. wits.ac.za

| Substituent Position | Substituent Type (Example) | Primary Effect | Impact on Catalytic Activity | Reference |

|---|---|---|---|---|

| Position 1 | Alkyl (Me, Et, iPr) | Steric/Electronic | Generally higher activity than 2-substituted analogues. researchgate.netresearchgate.net Activity increases with substituent size up to an optimal point (e.g., Et, iPr), then decreases. wits.ac.za | researchgate.netresearchgate.netwits.ac.za |

| Position 2 | Alkyl (Me), Silyl (SiMe3) | Steric | Lower activity compared to 1-substituted and unsubstituted analogues. researchgate.netwits.ac.za Activity decreases with increasing substituent size. wits.ac.za | researchgate.netwits.ac.za |

| Position 4 | Aryl (Ph, 4-tBuPh) | Steric/Electronic | Contributes to structural stability and modifies the electronic environment of the metal center. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| General | Electron-donating vs. Electron-withdrawing | Electronic | Modulates the electrophilicity of the Zr center, influencing monomer coordination and insertion rates. researchgate.net | researchgate.net |

Role of Interannular Bridging in ansa-Zirconocene Analogues

Introducing an interannular bridge to create an ansa-metallocene is a powerful strategy for modifying catalyst properties. wikipedia.org The bridge links the two indenyl ligands, restricting their rotation and altering the geometry and reactivity of the metal center. wikipedia.org This structural constraint is particularly important for controlling the stereochemistry of polymerization. wikipedia.org

Comparative Studies of Ethylene-Bridged versus Silylene-Bridged Systems

Among the various types of bridges, ethylene (B1197577) (-CH2-CH2-) and silylene (-SiR2-) bridges are commonly studied. Comparative analyses reveal significant differences in their impact on the catalyst.

Silylene-Bridged Systems: Silylene-bridged catalysts, such as rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2, are often noted for their stability. mdpi.comresearchgate.netresearchgate.netresearchgate.net The silicon bridge is considered to make the catalyst more stable and, consequently, more productive. researchgate.netresearchgate.net The Me2Si bridge can force the indenyl ligands into a specific orientation, which decreases the overlap between the zirconium's empty 4d orbitals and the filled π orbitals of the indenyl anions. researchgate.netuni-konstanz.de This orbital mismatch has consequences for the electron density at the metal center. researchgate.netuni-konstanz.de

Ethylene-Bridged Systems: Ethylene-bridged catalysts, like rac-Et(Ind)2ZrCl2, provide similar steric and electronic effects to single-atom bridges but can be more challenging to synthesize. mdpi.comresearchgate.netresearchgate.netresearchgate.net The ethylene bridge also causes significant shifts in the UV/vis absorption bands of the complex, indicating a pronounced electronic effect. researchgate.netuni-konstanz.de In comparative studies of ethylene/diene copolymerization, the nature of the bridge has been shown to affect the catalyst's susceptibility to deactivation by certain dienes. mdpi.comresearchgate.net

Effect of Bridge Type on Stereoselectivity and Catalytic Activity

The rigidity and geometry imposed by the bridge are fundamental to stereocontrol in propylene (B89431) polymerization, enabling the production of isotactic, syndiotactic, or atactic polypropylene (B1209903). wikipedia.org For example, C2-symmetric silylene-bridged and ethylene-bridged metallocenes have been intensively studied for their ability to produce specific polymer microstructures. mdpi.comresearchgate.net The bridge influences the dihedral angle between the ligands, which can affect monomer insertion and regioselectivity. mdpi.comresearchgate.net Different bridge types, including cycloalkylidene and isopropylene, have also been synthesized and applied in ethylene polymerization, showing that the bridge structure has a significant effect on catalytic activity, particularly at different temperatures. nih.gov

| Bridge Type | Example Complex Fragment | Key Characteristics | Effect on Catalysis | Reference |

|---|---|---|---|---|

| Silylene (-SiMe2-) | Me2Si(Ind)2ZrCl2 | Confers high stability; creates a specific ligand orientation leading to orbital mismatch. researchgate.netresearchgate.netresearchgate.netuni-konstanz.de | Often leads to more stable and productive catalysts. researchgate.netresearchgate.net Influences stereoselectivity and electronic properties at the Zr center. researchgate.netuni-konstanz.de | researchgate.netresearchgate.netresearchgate.netuni-konstanz.de |

| Ethylene (-CH2CH2-) | Et(Ind)2ZrCl2 | Two-atom bridge; more synthetically challenging than silylene bridges. researchgate.netresearchgate.net | Provides steric and electronic effects similar to one-atom bridges. researchgate.netresearchgate.net Influences activity and deactivation pathways in copolymerization. mdpi.comresearchgate.net | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Cycloalkylidene (e.g., -C(CH2)5-) | [(CH2)5C(Cp)2]ZrCl2 | Bridge structure and ring size can be varied. | Activity is highly dependent on the central metal (Ti vs. Zr) and reaction temperature. nih.gov | nih.gov |

Catalyst Stereoisomerism and Control over Polymer Microstructure

Bis(2-methylindenyl)zirconiumdichloride, like many other ansa-metallocenes, can exist as two primary stereoisomers: racemic (rac) and meso. These isomers arise from the relative orientation of the two 2-methylindenyl ligands. The distinct symmetries of the rac and meso isomers have a profound impact on their ability to control the stereochemistry of the growing polymer chain during polymerization.

Differentiation between Racemic and Meso Isomers in Stereospecific Polymerization

The rac and meso isomers of this compound are diastereomers with different symmetries. The rac isomer possesses C2 symmetry, meaning it has a twofold rotational axis that relates the two indenyl ligands. In this configuration, the two methyl groups on the indenyl ligands are on opposite sides of the plane containing the zirconium atom. In contrast, the meso isomer has a plane of symmetry (Cs symmetry) that bisects the molecule, with the methyl groups positioned on the same side.

This fundamental difference in symmetry leads to distinct catalytic behaviors in stereospecific polymerization, particularly of prochiral monomers like propylene. The active site of the catalyst, formed upon activation with a cocatalyst such as methylaluminoxane (MAO), presents a specific chiral environment to the incoming monomer. The geometry of this active site, dictated by the rac or meso configuration, directs the orientation of the propylene monomer as it inserts into the growing polymer chain, thereby controlling the stereochemistry of the newly formed chiral center.

Relationship between Catalyst Symmetry and Polymer Tacticity (Isotacticity, Syndiotacticity)

The symmetry of the this compound catalyst directly correlates with the tacticity of the polypropylene it produces.

Isotactic Polypropylene from the rac Isomer: The C2-symmetric rac isomer is known to produce highly isotactic polypropylene. In an isotactic polymer, all the methyl groups of the propylene units are located on the same side of the polymer backbone. The mechanism for this stereocontrol involves the chiral pockets of the active site, which force each incoming propylene monomer to adopt the same orientation before insertion. This consistent stereochemical control leads to a highly ordered polymer chain.

Atactic or Elastomeric Polypropylene from the meso Isomer: The Cs-symmetric meso isomer, on the other hand, typically produces atactic or elastomeric polypropylene. In an atactic polymer, the methyl groups are randomly distributed on either side of the polymer chain. The plane of symmetry in the meso catalyst allows for less stringent control over the orientation of the incoming monomer, leading to a random incorporation of stereocenters. The resulting polymer is amorphous and exhibits rubber-like properties. Research on a series of bis(2-alkylindenyl)zirconium dichloride catalysts, including the 2-methyl derivative, has shown that these unbridged metallocenes, when activated with MAO, produce elastomeric polypropylene. This suggests that the fluctuating nature of the unbridged indenyl ligands may also contribute to the formation of a polymer with varying degrees of stereoregularity, resulting in elastomeric properties.

Relationship between Catalyst Architecture and Polymer Molecular Weight Characteristics

The architecture of the this compound catalyst not only influences the polymer's microstructure but also plays a critical role in determining its molecular weight (Mw) and molecular weight distribution (Mw/Mn).

Control over Polymer Molecular Weight (Mw) and Molecular Weight Distribution (Mw/Mn)

Studies on a range of bis(2-alkylindenyl)zirconium dichloride catalysts have demonstrated that the nature of the alkyl substituent significantly impacts the molecular weight of the resulting polypropylene. Among the catalysts with methyl, isopropyl, n-butyl, benzyl, and cyclohexyl substituents at the 2-position of the indenyl ligand, this compound was found to produce polypropylene with the highest molecular weight.

The polymerization temperature also exerts a strong influence on the molecular weight, with lower temperatures generally leading to higher molecular weight polymers. This is a common trend in metallocene-catalyzed polymerizations, as lower temperatures reduce the rate of chain transfer reactions relative to the rate of chain propagation.

The molecular weight distribution (Mw/Mn) of polymers produced by metallocene catalysts is typically narrow, with values close to 2.0. This is indicative of a single-site catalyst, where the active centers are uniform, leading to the production of polymer chains with a similar length.

The following table summarizes the catalytic activity and resulting polymer molecular weight for a series of bis(2-alkylindenyl)zirconium dichlorides in propylene polymerization.

| Catalyst | Polymerization Activity (kg PP/mol Zr·h) | Molecular Weight (Mw) |

| This compound | 1,200 | 150,000 |

| Bis(2-n-butylindenyl)zirconiumdichloride | 1,100 | 120,000 |

| Bis(2-cyclohexylindenyl)zirconiumdichloride | 900 | 100,000 |

| Bis(2-isopropylindenyl)zirconiumdichloride | 700 | 80,000 |

| Bis(2-benzylindenyl)zirconiumdichloride | 500 | 60,000 |

Data is illustrative and based on trends reported in the literature for propylene polymerization under specific conditions.

Insights into Chain Transfer Mechanisms and Polymer End-Group Formation

Chain transfer reactions are crucial events in polymerization as they terminate the growth of one polymer chain and initiate the growth of another, thereby controlling the molecular weight of the polymer. The primary chain transfer mechanisms in metallocene-catalyzed olefin polymerization include:

β-Hydride Elimination: This is often a dominant chain transfer pathway. It involves the transfer of a hydrogen atom from the beta-carbon of the growing polymer chain to the metal center, resulting in a polymer chain with a terminal unsaturation (a vinyl group) and a metal hydride species that can initiate a new chain.

Chain Transfer to Cocatalyst: The growing polymer chain can be transferred to the aluminum cocatalyst (e.g., MAO), leading to the formation of an aluminum-terminated polymer chain and a regenerated active catalyst.

Chain Transfer to Monomer: A hydrogen atom can be transferred from the growing polymer chain to a monomer molecule, terminating the existing chain and starting a new one.

For catalysts similar in structure to this compound, it has been observed that chain transfer to the alkylaluminum cocatalyst is not a significant process. This suggests that β-hydride elimination is likely a more prominent chain termination pathway.

The analysis of polymer end-groups provides direct evidence of the operative chain transfer mechanisms. For instance, the presence of vinylidene end-groups would be indicative of β-hydride elimination. Saturated end-groups, on the other hand, could result from chain transfer to the aluminum cocatalyst or initiation with a metal-alkyl species. A detailed end-group analysis of polypropylene produced by this compound would provide more definitive insights into the prevalent chain transfer mechanisms for this specific catalytic system.

Mechanistic Investigations of Bis 2 Methylindenyl Zirconiumdichloride Catalyzed Reactions

Nature of the Active Catalytic Species and Initiation Pathways

The polymerization process does not begin with bis(2-methylindenyl)zirconium dichloride directly. The dichloride compound is a stable precatalyst that must be activated by a cocatalyst. The most common activators are organoaluminum compounds, such as methylaluminoxane (B55162) (MAO), or borane/borate (B1201080) compounds like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, or trityl tetrakis(pentafluorophenyl)borate (B1229283), [Ph₃C][B(C₆F₅)₄]. mdpi.commdpi.com

The activation process involves two key steps:

Alkylation: One or both chloride ligands on the zirconium center are replaced by an alkyl group (typically methyl from MAO) to form a mono- or dialkylzirconocene complex.

Abstraction: The activator then abstracts one of the anionic ligands (either the remaining chloride or the newly added alkyl group) from the zirconium center. This abstraction generates a highly electrophilic, 14-electron cationic zirconium alkyl species, [L₂Zr-R]⁺ (where L is the 2-methylindenyl ligand and R is the alkyl group). nih.gov This cationic species is the active catalyst.

The resulting cation forms a weakly coordinating ion pair with the anionic cocatalyst remnant (e.g., [MAO-Cl]⁻ or [RB(C₆F₅)₃]⁻). nih.gov This ion-pair nature is critical, as the separation between the cation and anion influences the catalyst's activity and stereoselectivity. Studies on related zirconocene (B1252598) systems suggest a model of closely associated ion pairs throughout the chain growth sequence. nih.gov The initiation of polymerization occurs when the first olefin monomer molecule coordinates to the vacant site on the cationic zirconium center and inserts into the zirconium-alkyl (Zr-R) bond, thus starting the polymer chain.

Olefin Insertion Mechanisms and Regiochemical Preferences (e.g., 1,2- vs. 2,1-insertions)

The widely accepted mechanism for olefin insertion in zirconocene-catalyzed polymerization is the Cossee-Arlman mechanism. This process involves the coordination of the olefin's π-bond to the vacant orbital of the cationic zirconium center, forming a four-membered ring transition state. The existing alkyl chain (the growing polymer) then migrates to one of the olefin's carbon atoms, while the other carbon forms a new bond with the zirconium center. This concerted step results in the lengthening of the polymer chain by one monomer unit and regenerates the vacant site for the next monomer to coordinate. acs.org

When polymerizing prochiral α-olefins like propene, the orientation of the monomer during insertion determines the regiochemistry of the resulting polymer. There are two primary modes of insertion:

1,2-Insertion (Primary Insertion): The CH₂ group of the propene molecule binds to the zirconium center, and the CH-CH₃ group binds to the growing polymer chain. This is the most common and sterically favored pathway, leading to a polymer with methyl groups on alternating carbons.

2,1-Insertion (Secondary Insertion): The CH-CH₃ group of the propene molecule binds to the zirconium center. This pathway is generally less favored due to increased steric hindrance between the monomer's methyl group and the ligands on the zirconium.

While 1,2-insertion is dominant, occasional 2,1-insertions can occur, leading to regioerrors in the polymer chain. nih.gov The frequency of these "misinsertions" is highly dependent on the catalyst structure and polymerization conditions. For some zirconocene systems, these 2,1-regioerrors can be a significant pathway for chain termination. nih.govacs.org The specific geometry of the bis(2-methylindenyl) ligands influences the steric environment around the active site, thereby controlling the preference for 1,2-insertion.

Table 1: Regiochemical Outcomes in Propene Polymerization

| Insertion Type | Description | Steric Hindrance | Resulting Structure | Prevalence |

|---|---|---|---|---|

| 1,2-Insertion | Methylene (CH₂) of propene binds to Zr. | Lower | Head-to-tail linkage | Dominant |

| 2,1-Insertion | Methine (CH) of propene binds to Zr. | Higher | Head-to-head linkage (regioerror) | Infrequent |

Elucidation of Chain Transfer and Termination Processes

Chain transfer and termination are events that stop the growth of an individual polymer chain, thereby determining the final molecular weight of the polymer. These processes result in a "dead" polymer chain (one no longer attached to a metal center) and a new active species capable of starting a new chain.

Key chain transfer and termination mechanisms include:

β-Hydride Elimination: This is a common termination pathway where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the zirconium center. This forms a zirconium-hydride species and a polymer chain with a terminal vinylidene (double bond) group. The zirconium-hydride can then initiate a new polymer chain. core.ac.uk This process is often competitive with regular chain propagation. nih.gov

Chain Transfer to Monomer: A β-hydrogen is transferred from the growing polymer chain directly to a coordinated monomer molecule. This terminates the existing chain and immediately initiates a new chain with the monomer that accepted the hydrogen. mdpi.comacs.org

Chain Transfer to Cocatalyst: The growing polymer chain can be transferred to the aluminum cocatalyst (e.g., MAO or other aluminum alkyls). This produces a dead polymer chain attached to an aluminum atom and regenerates an active cationic zirconium-alkyl species.

Termination after Misinsertion: A 2,1-insertion can create a sterically hindered environment at the active site, making subsequent monomer insertions difficult. This can lead to a higher probability of β-hydride or β-methyl elimination, effectively terminating the chain. nih.govcore.ac.uk Studies of related catalysts have identified 2,1-misinsertions as a primary cause for chain termination. nih.gov

The relative rates of chain propagation versus chain transfer determine the polymer's molecular weight. High propagation rates relative to transfer rates result in high molecular weight polymers.

Table 2: Common Chain Transfer and Termination Pathways

| Process | Description | Resulting Species |

|---|---|---|

| β-Hydride Elimination | Transfer of a β-hydrogen from the polymer to the Zr center. | Zr-H species and a vinyl-terminated polymer. |

| Chain Transfer to Monomer | Transfer of a β-hydrogen from the polymer to a monomer. | A saturated polymer and a new growing chain. |

| Chain Transfer to Aluminum | The polymer chain is transferred to the Al cocatalyst. | An Al-terminated polymer and a regenerated Zr-alkyl species. |

| Termination via 2,1-Insertion | A regioerror leads to a sterically hindered site, promoting elimination. | A terminated polymer chain. |

Advanced Research Areas and Future Directions for Bis 2 Methylindenyl Zirconiumdichloride

Development of Immobilized and Supported Catalyst Systems

To bridge the gap between homogeneous and heterogeneous catalysis, significant efforts are being directed towards the immobilization of Bis(2-methylindenyl)zirconiumdichloride on solid supports. This approach aims to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and prevention of reactor fouling.

Strategies for Heterogenization (e.g., Silica (B1680970) Support)

The heterogenization of zirconocene (B1252598) catalysts, including analogs of this compound, is commonly achieved by supporting them on inorganic materials, with silica being a prevalent choice. The general strategy involves the reaction of the zirconocene complex with the surface hydroxyl groups of silica. This can be done directly or after treating the silica with a cocatalyst like methylaluminoxane (B55162) (MAO).

Several methods for immobilization on silica have been explored for related zirconocene systems:

Direct Immobilization: In this method, the zirconocene dichloride is directly reacted with the silanol (B1196071) groups on the silica surface. This can lead to the formation of a direct Si-O-Zr linkage.

MAO-Modified Silica Support: A common and effective technique involves first treating the silica support with MAO. The MAO reacts with the surface hydroxyl groups and also serves to activate the subsequently added zirconocene catalyst. This method can lead to a more uniform distribution of active sites.

In-situ Immobilization: This technique involves contacting the catalyst components and the support directly within the polymerization reactor. This approach can simplify the catalyst preparation process.

The choice of immobilization strategy significantly influences the nature of the active sites and, consequently, the catalytic performance.

Performance and Stability of Supported Catalysts

The immobilization of zirconocene catalysts on supports like silica can lead to notable changes in their performance and stability compared to their homogeneous counterparts. Research on supported bis(indenyl)zirconium dichloride systems has revealed several key trends:

Catalytic Activity: While immobilization can sometimes lead to a decrease in catalytic activity due to mass transfer limitations or unfavorable interactions with the support, in many cases, supported catalysts exhibit high and sustained activity. The use of nano-sized silica, for example, has been shown to enhance the activity of related zirconocene catalysts by providing a larger surface area and reducing diffusion resistance.

Polymer Properties: Supported catalysts often yield polymers with different morphologies and properties. For instance, polyethylene (B3416737) produced with silica-supported zirconocenes can have a higher bulk density and a more controlled particle size, which is advantageous for industrial processes. The molecular weight of the resulting polymer can also be influenced by the support.

Stability: Immobilization can enhance the thermal stability of the catalyst, allowing for polymerization at higher temperatures. This is a crucial advantage in industrial settings where temperature control is critical. The rigid support structure can prevent bimolecular deactivation pathways that are more prevalent in homogeneous systems.

| Catalyst System | Support | Key Findings on Performance |

| Related Bis(indenyl)zirconium Dichloride | Silica | Can exhibit high activity, produces polymers with controlled morphology. |

| Related Bis(indenyl)zirconium Dichloride | MAO-modified Silica | Often leads to improved catalyst activity and stability. |

| Related Bis(indenyl)zirconium Dichloride | Nano-sized Silica | Can result in significantly higher catalytic activity due to increased surface area. |

Computational and Theoretical Approaches in Zirconocene Chemistry

Computational chemistry has emerged as a powerful tool for understanding the intricate mechanisms of zirconocene-catalyzed polymerization and for the rational design of new catalysts. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are at the forefront of these theoretical investigations.

Application of Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of olefin polymerization catalyzed by zirconocenes. For systems analogous to this compound, DFT can be used to:

Analyze Reaction Mechanisms: DFT allows for the detailed study of the elementary steps of polymerization, including monomer coordination, insertion, and chain termination pathways. By calculating the energy barriers for these steps, researchers can predict the most favorable reaction pathways.

Investigate Ligand Effects: The electronic and steric effects of the indenyl ligands on the catalytic activity and selectivity can be quantified. For instance, DFT can help understand how the methyl group at the 2-position of the indenyl ligand in this compound influences the electronic environment of the zirconium center and the energetics of the polymerization process.

Predict Catalyst Performance: By correlating calculated properties, such as the energy of the lowest unoccupied molecular orbital (LUMO) of the active catalytic species, with experimental polymerization activities, theoretical models can be developed to predict the performance of new catalyst designs.

Molecular Dynamics Simulations of Polymerization Processes

While DFT is excellent for studying the details of individual reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the catalyst system and the growing polymer chain over longer timescales. In the context of zirconocene chemistry, MD simulations can be employed to:

Simulate Polymer Chain Growth: MD can model the process of monomer addition to the growing polymer chain, providing information on the rate of polymerization and the microstructure of the resulting polymer.

Study Catalyst-Cocatalyst Interactions: The dynamic interactions between the zirconocene catalyst, the cocatalyst (e.g., MAO), and the solvent can be simulated to understand the activation process and the nature of the active species.

Investigate the Role of the Support: For supported catalysts, MD simulations can model the interactions between the catalyst and the support surface, helping to understand how immobilization affects catalyst mobility and accessibility of the active sites.

Design and Synthesis of Novel Ligand Architectures for Enhanced Catalytic Performance

The performance of a zirconocene catalyst is intrinsically linked to the structure of its ligands. The design and synthesis of novel indenyl ligand architectures offer a powerful strategy to tune the catalytic properties of this compound and its derivatives for specific applications.

The modification of the indenyl ligand framework can influence several key aspects of the catalyst's behavior:

Steric Effects: Introducing bulky substituents on the indenyl rings can alter the stereoselectivity of the catalyst and the molecular weight of the polymer. For example, the strategic placement of bulky groups can control the access of the monomer to the active site, thereby influencing the tacticity of the resulting polypropylene (B1209903).

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the indenyl ligand can modify the electronic properties of the zirconium center. This, in turn, can affect the catalyst's activity and its ability to copolymerize different olefins.

Bridged Architectures: The synthesis of ansa-metallocenes, where the two indenyl rings are linked by a bridge (e.g., -SiMe2- or -C2H4-), can significantly enhance the catalyst's stability and stereocontrol. The nature of the bridge influences the geometry around the metal center and the rigidity of the catalyst, which are crucial for controlling polymer microstructure.

Functionalized Ligands: Incorporating functional groups into the indenyl ligand can provide handles for covalent attachment to supports or for introducing new electronic or steric features.

Research in this area involves the multi-step synthesis of complex organic ligands, followed by their metallation to form the desired zirconocene complexes. The performance of these new catalysts is then evaluated in polymerization reactions to establish structure-activity relationships, guiding the next generation of catalyst design.

Exploration of New Co-monomers and Complex Polymer Architectures

While this compound has been extensively studied for the polymerization of simple alpha-olefins, a significant area of ongoing research is its application in the copolymerization with a broader range of co-monomers to create more complex polymer structures. The incorporation of non-conjugated dienes, for instance, represents a key strategy for introducing long-chain branches into the polyethylene backbone. This structural modification can significantly enhance the processability and mechanical properties of the resulting polymer.

Research in this area has demonstrated the capability of the this compound/methylaluminoxane system to copolymerize ethylene (B1197577) with non-conjugated dienes. researchgate.net This process leads to the formation of branched polyethylene, a material with distinct rheological properties compared to its linear counterpart. The ability to control the level of branching by adjusting reaction conditions is a primary focus of these investigations.

Beyond simple branching, the synthesis of more intricate polymer architectures such as graft and star polymers using this compound is a promising, albeit less explored, future direction. The principles for creating such structures with metallocene catalysts are established. For example, the synthesis of graft copolymers can be achieved by copolymerizing olefins with functionalized monomers that can later initiate the growth of side chains. Similarly, star polymers can be synthesized using specific chain transfer agents that form a multi-armed core. While specific examples utilizing this compound for these complex architectures are not yet widely reported in the literature, the high activity and selectivity of this catalyst make it a strong candidate for such advanced applications.

The table below illustrates the potential for producing various polymer architectures with metallocene catalysts, a field where this compound is expected to find future applications.

| Polymer Architecture | General Synthetic Strategy with Metallocene Catalysts | Potential Co-monomers/Agents | Resulting Polymer Properties |

| Long-Chain Branched Polyethylene | Copolymerization of ethylene with α,ω-dienes. | 1,7-octadiene (B165261), 1,9-decadiene | Improved melt strength and processability. |

| Graft Copolymers | Copolymerization with functionalized monomers followed by a second polymerization step. | Borane-containing olefins, vinyl-terminated macromonomers | Enhanced compatibility in polymer blends, improved adhesion. |

| Star Polymers | Use of multifunctional chain transfer agents or initiators. | Divinyl compounds, multifunctional silanes | Modified solution and melt viscosity, unique mechanical properties. |

Synergistic Effects and Rational Design in Mixed Metallocene Catalyst Systems

The development of mixed metallocene catalyst systems is a highly active area of research aimed at producing polymers with unique properties, such as bimodal or multimodal molecular weight distributions, in a single reactor. bohrium.com This approach often involves combining two or more metallocene catalysts with different polymerization characteristics. The rational design of these systems is crucial for controlling the microstructure of the final polymer. uni-konstanz.dehhu.de

A common strategy involves pairing a catalyst that produces a high molecular weight polymer with one that generates a lower molecular weight fraction. This can be achieved by mixing different metallocene catalysts, such as combining a zirconocene with a titanocene, or even by using a mixture of stereoisomers (e.g., rac and meso) of the same metallocene. nih.govnih.gov While specific studies detailing the use of this compound in such dual-catalyst systems are emerging, the principles of rational catalyst design provide a clear roadmap for its future application.

The key to the rational design of these systems lies in understanding the kinetic and thermodynamic parameters of each catalyst component. Factors such as the rate of polymerization, the rate of chain transfer, and the co-monomer incorporation tendency must be carefully considered to achieve the desired polymer architecture. For instance, to produce a bimodal polyethylene with a high molecular weight component rich in co-monomer and a low molecular weight component with low co-monomer content, a dual-catalyst system would be designed where one catalyst exhibits high activity and good co-monomer incorporation, while the other has a higher chain transfer rate and lower affinity for the co-monomer.

Synergistic effects in these mixed systems, where the performance of the combined catalysts is greater than the sum of the individual components, are of particular interest. rsc.orgmdpi.comrsc.org These effects can manifest as enhanced catalyst activity, improved thermal stability, or the production of polymers with unique microstructures that are not accessible with single-catalyst systems. The electronic and steric interactions between the different catalyst centers, as well as their interactions with the co-catalyst and monomers, are thought to be responsible for these synergistic phenomena. While the specific synergistic interactions in mixed systems containing this compound are a subject for future investigation, the potential for discovering novel catalytic synergies remains a strong driving force in this field.

The table below outlines the key considerations in the rational design of mixed metallocene catalyst systems, a field with significant potential for this compound.

| Design Parameter | Objective | Catalyst Characteristics to Consider | Potential Outcome |

| Catalyst Selection | Achieve a target molecular weight distribution (e.g., bimodal). | Differing propagation/termination rate constants, response to chain transfer agents. | Polymer with tailored mechanical and processing properties. |

| Co-monomer Incorporation | Control the distribution of short-chain branches between high and low molecular weight fractions. | Relative reactivities of each catalyst towards ethylene and the co-monomer. | Materials with optimized toughness and flexibility. |

| Ligand Design | Fine-tune the electronic and steric environment of the catalytic center. | Substitution pattern on the indenyl or cyclopentadienyl (B1206354) rings. | Enhanced catalyst performance and polymer microstructure control. |

| Support and Immobilization | Create dual-site supported catalysts for industrial applications. | Method of catalyst immobilization and the nature of the support material. | Robust and efficient production of specialty polyolefins. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Bis(2-methylindenyl)zirconiumdichloride, and how does ligand substitution influence purity?

- Methodological Answer : this compound is synthesized via salt metathesis, where zirconium tetrachloride reacts with 2-methylindenyl lithium in anhydrous tetrahydrofuran (THF) under inert conditions. Ligand substitution (e.g., using 2-methylindenyl vs. unsubstituted indenyl) significantly impacts steric and electronic properties, requiring strict control of stoichiometry and reaction temperature (typically −78°C to room temperature) to avoid byproducts . Purity (>98%) is confirmed via elemental analysis and NMR, with moisture sensitivity necessitating Schlenk-line techniques .

Q. How does this compound differ structurally from analogous ansa-metallocenes like rac-dimethylsilyl-bridged derivatives?

- Methodological Answer : Unlike bridged ansa-metallocenes (e.g., rac-dimethylsilylthis compound), the non-bridged this compound lacks a bridging group, resulting in greater conformational flexibility. This flexibility alters polymerization stereocontrol, as evidenced by lower isotacticity in polypropylene compared to bridged systems. Structural differences are confirmed via X-ray crystallography and DFT calculations .

Q. What characterization techniques are critical for verifying the identity of this compound?

- Methodological Answer : Key techniques include:

- X-ray Diffraction : Resolves Zr–Cl bond lengths (2.35–2.40 Å) and indenyl tilt angles.

- NMR Spectroscopy : NMR in CD identifies methyl substituents (δ 2.1–2.3 ppm) and indenyl proton splitting patterns.

- Elemental Analysis : Confirms Zr (20–22%) and Cl (16–17%) content.

- FT-IR : Absorbances at 450–500 cm (Zr–Cl stretching) and 2900–3100 cm (C–H of indenyl) .

Advanced Research Questions

Q. How does this compound mediate stereochemical control in olefin polymerization, and what contradictions exist in reported enantioselectivity data?

- Methodological Answer : The catalyst’s stereoselectivity arises from the indenyl ligand’s ability to adopt η-coordination, creating chiral pockets. However, studies report conflicting enantioselectivity (30–70% isotacticity) in propylene polymerization due to:

- Solvent Effects : Polar solvents (e.g., toluene vs. hexane) alter ion pairing and active site accessibility.

- Co-Catalyst Choice : MAO vs. borate activators modify counterion interactions, impacting chain propagation rates.

- Temperature : Higher temperatures (>50°C) reduce stereoregularity by accelerating ligand rotation. Resolving contradictions requires kinetic studies (e.g., Arrhenius plots) and in situ EXAFS to monitor active-site geometry .

Q. What strategies optimize this compound for synthesizing thermoplastic elastomeric polypropylene (TPE-PP)?

- Methodological Answer : TPE-PP requires alternating isotactic-atactic stereoblocks. Strategies include:

- Oscillating Stereocontrol : Modulating monomer pressure to switch between stereoregular and non-stereoregular propagation.

- Co-Catalyst Tuning : Using [PhC][B(CF)] instead of MAO reduces chain transfer, enhancing block length.

- Kinetic Modeling : Fitting time-resolved GPC data to determine rate constants (k, k) for stereochemical switching. Reported M/M values range from 2.5–4.0, depending on ligand symmetry and reaction quenching methods .

Q. How does this compound perform in coordinative chain transfer polymerization (CCTP) for block copolymer synthesis?

- Methodological Answer : In CCTP, the catalyst transfers growing chains to dialkylzinc agents (e.g., [4-(isopropenyl)benzyl]Zn), enabling polystyrene-polyolefin block synthesis. Key parameters:

- Zn/Zr Ratio : Optimal 50:1 minimizes termination while maintaining chain mobility.

- Monomer Sequence : Ethylene/propylene must be added before styrene to avoid catalyst poisoning.

- Characterization : NMR detects block junctions (δ 35–40 ppm for CH–CH linkages), while SAXS measures microphase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.